1-Acetylimidazole

Catalog No.
S601119
CAS No.
2466-76-4
M.F
C5H6N2O
M. Wt
110.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Acetylimidazole

CAS Number

2466-76-4

Product Name

1-Acetylimidazole

IUPAC Name

1-imidazol-1-ylethanone

Molecular Formula

C5H6N2O

Molecular Weight

110.11 g/mol

InChI

InChI=1S/C5H6N2O/c1-5(8)7-3-2-6-4-7/h2-4H,1H3

InChI Key

VIHYIVKEECZGOU-UHFFFAOYSA-N

Synonyms

acetylimidazole, N-acetylimidazole

Canonical SMILES

CC(=O)N1C=CN=C1

The exact mass of the compound N-Acetylimidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Acetylimidazole (NAI) is a mild, solid-state acetylating agent (melting point 99–105 °C) widely utilized in organic synthesis, carbohydrate chemistry, and protein modification. Unlike traditional liquid acyl halides or anhydrides, NAI transfers its acetyl group while releasing imidazole as a benign, water-soluble byproduct. This unique leaving-group dynamic allows NAI to operate efficiently in both organic and aqueous media without generating highly corrosive acidic waste (such as HCl). For procurement and material selection, NAI is prioritized when a process requires high regioselectivity—such as the targeted O-acetylation of primary hydroxyl groups over secondary hydroxyls—or when modifying sensitive biomolecules where harsh reagents would cause denaturation or indiscriminate functionalization .

Research Fit

Selective tyrosyl residue acetylation in proteins under mild aqueous conditions
Moderate reactivity enables controlled, often reversible modification for functional enzyme studies
Used as a capping agent for unreacted amino groups in peptide synthesis

Substituting 1-Acetylimidazole with generic, lower-cost alternatives like acetyl chloride (AcCl) or acetic anhydride (Ac2O) frequently fails due to their aggressive reactivity and lack of regioselectivity. In carbohydrate and complex polyol synthesis, AcCl and Ac2O indiscriminately attack secondary hydroxyl groups, necessitating costly and time-consuming protection/deprotection sequences to isolate specific derivatives[1]. Furthermore, AcCl generates stoichiometric hydrogen chloride gas, requiring the addition of amine bases (e.g., pyridine or triethylamine) and strictly anhydrous organic solvents, which complicates downstream purification and increases waste disposal costs . In biochemical applications, Ac2O aggressively acetylates primary amines (such as lysine residues), whereas NAI can be tuned to selectively O-acetylate tyrosyl residues under mild, neutral conditions without disrupting the protein's tertiary structure .

Substitution Risk

1-Acetylimidazole Controlled, reversible acetylation; preserves enzyme quaternary structure and activity; preferential O-acetylation of tyrosine
Acetic Anhydride Higher and broader reactivity may lead to irreversible inactivation and subunit dissociation; off-target lysine modification confounds functional interpretation
1-Acetylimidazole Baseline hydrolytic stability with predictable kinetics; well-characterized selectivity for hydroxyls over amines at neutral pH
Other N-Acylimidazoles Hydrolysis rates can vary up to 40-fold; steric/electronic differences alter reagent lifetime and modification pattern

Primary Hydroxyl Acetylation in Carbohydrates

In the synthesis of partially protected glycosides, achieving regioselectivity without multi-step protection strategies is a major process bottleneck. Evidence demonstrates that treating unprotected glycosides and diols with 1-Acetylimidazole in water (often with TMAH or Er(OTf)3 as a catalyst) yields highly regioselective acetylation of primary hydroxyl groups (e.g., 6-OH). In direct contrast, utilizing Ac2O or AcCl under standard conditions typically drives the reaction toward secondary hydroxyls (e.g., forming 2-OH or 4-OH compounds) or results in complex per-acetylated mixtures requiring extensive chromatographic separation [1].

Evidence DimensionRegioselectivity profile on unprotected glycosides
Target Compound DataHighly selective for primary hydroxyl groups (6-OH) in aqueous media
Comparator Or BaselineAcetic Anhydride (Ac2O) / Acetyl Chloride (AcCl)
Quantified DifferenceAc2O/AcCl preferentially attack secondary hydroxyls (2-OH/4-OH) or yield per-acetylated mixtures
ConditionsAqueous media (NAI) vs. organic solvents with bases (Ac2O/AcCl)

Procuring NAI enables single-step, regioselective primary hydroxyl protection, eliminating the reagent and labor costs associated with multi-step protection/deprotection sequences.

Reversible Enzyme Modification
Head-to-head
54% acetylation (AI) vs 74% (AA); preserved quaternary structure (9.3S) with 65% activity retained; activity restored by hydroxylamine
Controlled modification maintains enzyme architecture; reversibility supports functional rescue experiments
Bovine liver catalase and GSH-S-aryltransferase; aqueous buffer conditions

Tyrosine-Specific Protein Acetylation

For structural biology and enzyme mapping, reagents must modify specific residues without denaturing the target. 1-Acetylimidazole is established as a specific reagent for the O-acetylation of tyrosyl residues. In kinetic studies of enzymes (e.g., NADH oxidase), NAI selectively modifies tyrosines (rate constant k = 7.5 ± 0.9 × 10−3 mM−1·min−1) without aggressively attacking lysine ε-amino groups under neutral conditions[1]. Conversely, acetic anhydride lacks this specificity, leading to rapid, indiscriminate N-acetylation of primary amines, which frequently results in protein precipitation or total loss of native conformation [2].

Evidence DimensionAmino acid residue selectivity in intact proteins
Target Compound DataSelective O-acetylation of Tyrosine (Tyr) residues at neutral pH
Comparator Or BaselineAcetic Anhydride (Ac2O)
Quantified DifferenceAc2O causes indiscriminate N-acetylation of Lysine (Lys) and N-terminal amines
ConditionsAqueous buffer, neutral pH, room temperature

Biochemical researchers must procure NAI to accurately map tyrosine active sites or cap peptides without destroying the structural integrity of the target protein.

Tyrosine-Specific Acetylation
Head-to-head
34% amino group modification vs 100% by acetic anhydride; higher Tyr selectivity than AAMP
Reduced off-target lysine labeling enables unambiguous active-site tyrosine identification
Poly-L-lysine and bovine neurophysin-II models; citraconylation used to block amines

Processability and Byproduct Profile

Material handling and waste management heavily influence procurement at scale. 1-Acetylimidazole is a stable crystalline solid (melting point 99-105 °C), allowing for precise gravimetric dispensing. Upon reaction, it releases imidazole, a water-soluble, mildly basic compound (pKa ~7) that is easily removed via simple aqueous washing . In stark contrast, Acetyl Chloride is a highly volatile, fuming liquid that violently hydrolyzes to produce stoichiometric quantities of corrosive HCl gas, necessitating the use of dry organic solvents, stoichiometric amine bases, and rigorous ventilation/scrubbing infrastructure [1].

Evidence DimensionPhysical state and byproduct corrosivity
Target Compound DataSolid (mp 99-105 °C); benign, water-soluble imidazole byproduct
Comparator Or BaselineAcetyl Chloride (AcCl)
Quantified DifferenceAcCl is a volatile liquid generating 1 equivalent of corrosive HCl gas per reaction
ConditionsStandard laboratory or pilot-scale ambient handling

Procuring a solid reagent with a non-corrosive byproduct lowers infrastructure requirements, improves operator safety, and simplifies downstream aqueous workups.

Enhanced Hydrolytic Stability
Reported
40-fold slower pH-independent hydrolysis than N-acetyl-2,4,5-triphenylimidazole
Greater aqueous stability supports longer working-solution lifetime and consistent stoichiometry
Measured at 25°C, pH 4–9; unsubstituted imidazole leaving group
High Alkaline Hydrolysis Reactivity
Reported
k_OH = 316 M⁻¹ s⁻¹; 21-fold higher than p-nitrophenyl acetate
Rapid capping under alkaline conditions complements moderate neutral-pH selectivity
Second-order rate constant at 25°C; compared to activated ester
Aqueous Stability vs. Reactivity Trade-off
Head-to-head
AAMP more hydrolytically stable at pH 7.5, but lacks tyrosine specificity of 1-acetylimidazole
Reactivity/specificity advantage outweighs lower aqueous stability for selective Tyr modification
Qualitative comparison at 27–37°C; fresh preparation or excess reagent manages hydrolysis

Regioselective Carbohydrate Synthesis

Because NAI selectively acetylates primary hydroxyl groups over secondary ones, it is the optimal choice for synthesizing partially protected carbohydrate building blocks. Procurement of NAI allows chemists to bypass multi-step protection and deprotection sequences normally required when using acetic anhydride, streamlining the synthesis of complex oligosaccharides and thioglycosides [1].

Site-Selective Protein Modification

In biochemistry and structural biology, NAI is the preferred reagent for the selective O-acetylation of tyrosyl residues. It is utilized to probe enzyme active sites, modify histones, and cap unreacted amino groups in peptide synthesis without causing the indiscriminate lysine acetylation and protein denaturation associated with harsher acylating agents [2].

Aqueous & Green Acetylation

For laboratories and industrial processes aiming to eliminate toxic organic solvents (like pyridine or dichloromethane), NAI is highly suitable. Its ability to function effectively in aqueous media (often coupled with catalysts like TMAH or Er(OTf)3) and its benign imidazole byproduct make it a superior choice for environmentally conscious manufacturing and green chemistry protocols .

Application Fit

Application
Selection Property
Validation Focus
Active-Site Tyrosine Mapping
Tyrosine selectivity over lysine modification
Reversibility and activity rescue with hydroxylamine
Peptide Synthesis Capping
Moderate alkaline reactivity for unreacted α-amino groups
Capping completeness under mild basic conditions without side reactions
Regioselective Primary Hydroxyl Protection
Catalyst-compatible selectivity in aqueous media
Regioisomer purity in carbohydrate and polyol acetylation
Reversible Protein Modification for Proteomics
Fully reversible enzyme inactivation
Temporal on/off control of activity with sequential reagent/hydroxylamine treatment

XLogP3

-0.3

Hydrogen Bond Acceptor Count

2

Exact Mass

110.048012819 Da

Monoisotopic Mass

110.048012819 Da

Heavy Atom Count

8

LogP

-0.34 (LogP)

Melting Point

102.0 °C

UNII

ZMP8X1Y11G

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2466-76-4

Wikipedia

N-acetylimidazole

General Manufacturing Information

Ethanone, 1-(1H-imidazol-1-yl)-: INACTIVE
Bowler et al. Prebiotically plausible oligoribonucleotide ligation facilitated by chemoselective acetylation. Nature Chemistry, doi: 10.1038/nchem.1626, published online 14 April 2013 http://www.nature.com/nchem

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